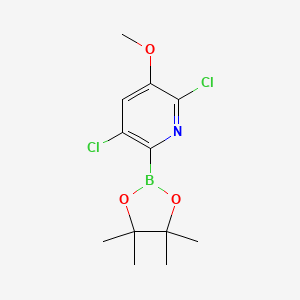
2,6-Difluoro-3-iodobenzoic acid
Vue d'ensemble
Description
2,6-Difluoro-3-iodobenzoic acid (DFIBA) is a fluorinated aromatic carboxylic acid. It consists of a benzoic acid ring with two fluorine atoms and an iodine atom present at the 2, 6, and 3 positions, respectively. The molecular formula is C7H3F2IO2 .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3-iodobenzoic acid consists of a benzoic acid ring with two fluorine atoms and an iodine atom present at the 2, 6, and 3 positions, respectively. The molecular weight is 284 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Difluoro-3-iodobenzoic acid are not detailed in the search results, it’s worth noting that related compounds like 2-Iodosobenzoic acid (IBA) have been used as catalysts and reagents in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Difluoro-3-iodobenzoic acid include a molecular weight of 284 g/mol and a density of 2.1±0.1 g/cm3 . The boiling point is 311.1±42.0 °C at 760 mmHg .Applications De Recherche Scientifique
- Summary of the Application : IBA is a representative trivalent cyclic hypervalent iodine oxidant, used as a catalyst and reagent in various reactions .
- Methods of Application : A practical method for the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions using Oxone® in aqueous solution under mild conditions at room temperature .
- Results or Outcomes : The obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
- Decarboxylative Alkynylation : This is a process where a carboxylic acid is converted into an alkyne. IBA acts as a catalyst in this reaction .
- Decarboxylative Acylarylation : In this reaction, a carboxylic acid is converted into an acyl group. IBA is used as a reagent in this process .
- Oxyalkenylation and Oxyarylation : These are reactions where an alkene or an arene is converted into an oxygen-containing compound. IBA is used as a catalyst in these reactions .
- Oxidative C–H Arylation : This is a process where a C-H bond is converted into a C-Ar bond. IBA is used as a catalyst in this reaction .
- C–H Hydroxylation and Oxidation : These are reactions where a C-H bond is converted into a C-O bond. IBA is used as a catalyst in these reactions .
- Ring-Opening Hydrazination : This is a process where a cyclic compound is converted into a linear compound. IBA is used as a reagent in this reaction .
- Asymmetric Intramolecular α-Cyclopropanation : This is a reaction where a cyclopropane ring is formed within a molecule. IBA is used as a catalyst in this reaction .
- Decarboxylative Alkynylation : This is a process where a carboxylic acid is converted into an alkyne. IBA acts as a catalyst in this reaction .
- Decarboxylative Acylarylation : In this reaction, a carboxylic acid is converted into an acyl group. IBA is used as a reagent in this process .
- Oxyalkenylation and Oxyarylation : These are reactions where an alkene or an arene is converted into an oxygen-containing compound. IBA is used as a catalyst in these reactions .
- Oxidative C–H Arylation : This is a process where a C-H bond is converted into a C-Ar bond. IBA is used as a catalyst in this reaction .
- C–H Hydroxylation and Oxidation : These are reactions where a C-H bond is converted into a C-O bond. IBA is used as a catalyst in these reactions .
- Ring-Opening Hydrazination : This is a process where a cyclic compound is converted into a linear compound. IBA is used as a reagent in this reaction .
- Asymmetric Intramolecular α-Cyclopropanation : This is a reaction where a cyclopropane ring is formed within a molecule. IBA is used as a catalyst in this reaction .
Safety And Hazards
2,6-Difluoro-3-iodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .
Propriétés
IUPAC Name |
2,6-difluoro-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYMGWJMJSYYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679220 | |
| Record name | 2,6-Difluoro-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-iodobenzoic acid | |
CAS RN |
229178-74-9 | |
| Record name | 2,6-Difluoro-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 229178-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1392926.png)
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1392927.png)
![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)

![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1392932.png)



![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine](/img/structure/B1392941.png)